2-methyl-4-[4-({[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]pyrimidine
CAS No.: 2640889-28-5
Cat. No.: VC11856057
Molecular Formula: C17H23N5OS
Molecular Weight: 345.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640889-28-5 |
|---|---|
| Molecular Formula | C17H23N5OS |
| Molecular Weight | 345.5 g/mol |
| IUPAC Name | 5-methyl-4-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]-2-methylsulfanylpyrimidine |
| Standard InChI | InChI=1S/C17H23N5OS/c1-12-10-19-17(24-3)21-16(12)23-11-14-5-8-22(9-6-14)15-4-7-18-13(2)20-15/h4,7,10,14H,5-6,8-9,11H2,1-3H3 |
| Standard InChI Key | XOSOZXWJFXDLBR-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(N=C1OCC2CCN(CC2)C3=NC(=NC=C3)C)SC |
| Canonical SMILES | CC1=CN=C(N=C1OCC2CCN(CC2)C3=NC(=NC=C3)C)SC |
Introduction
Structural Components
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Pyrimidine Ring: Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with nitrogen atoms at positions 1 and 3 of the six-membered ring. They are key components of nucleic acids (DNA and RNA) and have various biological roles.
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Piperidine Ring: Piperidine is a six-membered ring containing one nitrogen atom. It is a common structural motif in many pharmaceuticals due to its ability to participate in hydrogen bonding and its basicity.
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Methylsulfanyl Group: The methylsulfanyl group (-SCH3) is a sulfur-containing functional group that can influence the compound's reactivity and biological activity.
Potential Biological Activities
Compounds with pyrimidine and piperidine rings often exhibit significant biological activities, including antiviral, antibacterial, and anticancer properties. The presence of a methylsulfanyl group can further modulate these activities by altering the compound's solubility and interaction with biological targets.
Synthesis and Characterization
The synthesis of such compounds typically involves multiple steps, including the formation of the pyrimidine and piperidine rings, followed by their coupling. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are essential for confirming the structure and purity of the compound.
Data Tables
Since specific data for 2-methyl-4-[4-({[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]pyrimidine is not available, we can consider the properties of related compounds for comparison:
Research Findings
Research on pyrimidine and piperidine derivatives often focuses on their potential as therapeutic agents. For example, pyrimidine derivatives have been explored as inhibitors of vascular endothelial growth factor receptors (VEGFRs), which are involved in cancer progression . Similarly, piperidine-based compounds have been studied for their neurological effects, such as inhibition of the presynaptic choline transporter .
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